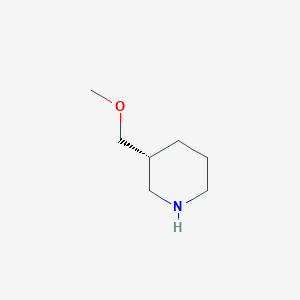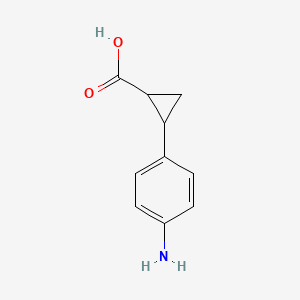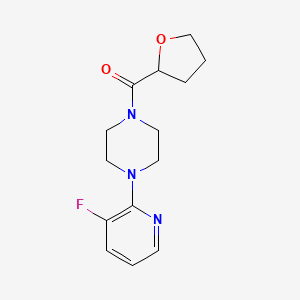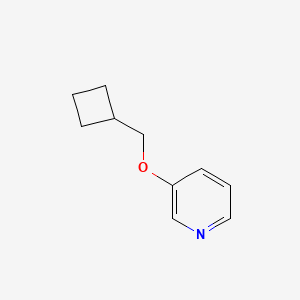
(3R)-3-(methoxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Méthoxymethyl)pipéridine est un dérivé chiral de la pipéridine caractérisé par la présence d'un groupe méthoxymethyl en position trois du cycle pipéridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la (3R)-3-(méthoxymethyl)pipéridine implique généralement les étapes suivantes :
Produit de départ : La synthèse commence souvent avec la pipéridine disponible dans le commerce.
Résolution chirale : Le centre chiral en position trois peut être introduit en utilisant des auxiliaires chiraux ou des catalyseurs.
Méthodes de production industrielle : En milieu industriel, la production de (3R)-3-(méthoxymethyl)pipéridine peut impliquer :
Synthèse à grande échelle : Utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants.
Purification : Utilisation de techniques telles que la cristallisation ou la chromatographie pour obtenir l'énantiomère souhaité à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions : La (3R)-3-(méthoxymethyl)pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxymethyl peut être oxydé pour former des aldéhydes ou des acides carboxyliques.
Réduction : Le cycle pipéridine peut être réduit pour former des pipéridines avec des motifs de substitution différents.
Substitution : Le groupe méthoxymethyl peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Catalyseurs tels que le palladium sur charbon ou l'hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits :
Produits d'oxydation : Aldéhydes, acides carboxyliques.
Produits de réduction : Diverses pipéridines substituées.
Produits de substitution : Pipéridines avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
(3R)-3-(Méthoxymethyl)pipéridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production d'agrochimique et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la (3R)-3-(méthoxymethyl)pipéridine implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Elle peut interagir avec des enzymes ou des récepteurs, modulant leur activité.
Voies impliquées : Le composé peut influencer diverses voies biochimiques, conduisant aux effets observés.
Applications De Recherche Scientifique
(3R)-3-(Methoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
(3R)-3-(Méthoxymethyl)pipéridine peut être comparée à d'autres composés similaires :
Composés similaires : (3S)-3-(méthoxymethyl)pipéridine, (3R)-3-(hydroxyméthyl)pipéridine, (3R)-3-(éthoxymethyl)pipéridine.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(3R)-3-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
ZVNNEPYIBDITIW-SSDOTTSWSA-N |
SMILES isomérique |
COC[C@@H]1CCCNC1 |
SMILES canonique |
COCC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271452.png)
![8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271455.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B12271476.png)
![4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)

![2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12271493.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)


![2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271532.png)
![7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B12271535.png)
